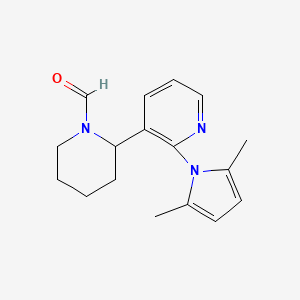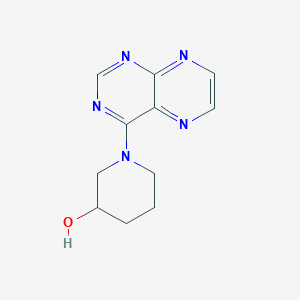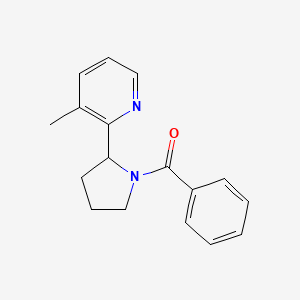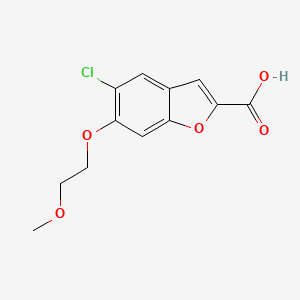
5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid is a synthetic organic compound that features a thiazole ring, an aminothiazole moiety, and a benzoic acid derivative. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, such as a halogenated benzene derivative, the thiazole ring can be formed through a cyclization reaction with thiourea.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction of a nitro group.
Attachment of the Methoxybenzyl Group: This step may involve etherification or other coupling reactions to attach the methoxybenzyl group to the benzoic acid core.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in organic reactions.
Materials Science:
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be relevant in drug discovery.
Antimicrobial Activity: The thiazole ring is a common motif in antimicrobial agents.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Science:
Mécanisme D'action
The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring could play a crucial role in binding to the active site of enzymes, while the benzoic acid moiety might enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxybenzyl group.
4-Methoxybenzylthiazole: Lacks the benzoic acid moiety but retains the thiazole and methoxybenzyl groups.
Uniqueness
5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not found in similar compounds.
Propriétés
Formule moléculaire |
C18H16N2O4S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
5-(2-amino-1,3-thiazol-4-yl)-2-[(4-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C18H16N2O4S/c1-23-13-5-2-11(3-6-13)9-24-16-7-4-12(8-14(16)17(21)22)15-10-25-18(19)20-15/h2-8,10H,9H2,1H3,(H2,19,20)(H,21,22) |
Clé InChI |
WLBPPKYKTWFQIX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CSC(=N3)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B11800026.png)

![1-(4-Butylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11800035.png)



![2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B11800049.png)


